4-(L-gamma-glutamylamino)butanoate
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Overview
Description
4-(L-gamma-glutamylamino)butanoate is conjugate base of 4-(L-gamma-glutamylamino)butanoic acid. It is a conjugate base of a 4-(L-gamma-glutamylamino)butanoic acid.
Scientific Research Applications
Herbicidal Activity
4-(L-gamma-glutamylamino)butanoate and its analogs have been researched for their potential herbicidal properties. Specifically, phosphinothricin analogs, related compounds, show inhibitory effects on plant glutamine synthetases, an enzyme crucial for plant growth. These compounds act as competitive inhibitors versus L-glutamate and demonstrate broad-spectrum herbicidal activity (Logusch et al., 1991).
Potential in Anti-Diabetic Agents
In the field of medicinal chemistry, derivatives of 4-(L-gamma-glutamylamino)butanoate have been studied for their potential as anti-diabetic agents. Specifically, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promise in inhibiting α-glucosidase enzymes, a target in diabetes management (Nazir et al., 2018).
Biodegradable Polymer Precursors
4-Amino-1-butanol (4AB), a compound related to 4-(L-gamma-glutamylamino)butanoate, has applications as an intermediate in drug development and as a precursor for biodegradable polymers used in gene delivery. Metabolic engineering has enabled the microbial production of 4AB from glucose, presenting a sustainable and efficient method for its synthesis (Prabowo et al., 2020).
Inhibitory Effect on Enzymes
Compounds structurally related to 4-(L-gamma-glutamylamino)butanoate have been synthesized as potential inhibitors of L-asparagine synthetase, a target enzyme in cancer research. Although the initial compounds did not show significant inhibition of the enzyme, the research contributes to the understanding of enzyme inhibition and the development of antitumor agents (Brynes et al., 1978).
properties
Product Name |
4-(L-gamma-glutamylamino)butanoate |
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Molecular Formula |
C9H15N2O5- |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-5-(3-carboxylatopropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1 |
InChI Key |
MKYPKZSGLSOGLL-LURJTMIESA-M |
Isomeric SMILES |
C(CC(=O)[O-])CNC(=O)CC[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CC(=O)[O-])CNC(=O)CCC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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